molecular formula C21H19F2N3O2 B2751347 3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034462-88-7

3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2751347
CAS No.: 2034462-88-7
M. Wt: 383.399
InChI Key: IYYOYRNPRJKGHE-UHFFFAOYSA-N
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Description

3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinazolinone core, a piperidine ring, and a difluorophenyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazolinone intermediate.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is incorporated through an acylation reaction, using 2,4-difluorophenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. It has been investigated for its activity against certain types of cancer, bacterial infections, and neurological disorders due to its ability to modulate specific molecular pathways.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances its binding affinity to these targets, while the quinazolinone core can modulate the compound’s overall biological activity. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes like DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(2-phenylacetyl)piperidin-3-yl)quinazolin-4(3H)-one: Lacks the difluorophenyl group, resulting in different biological activity and reactivity.

    3-(1-(2-(2,4-dichlorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one: Contains chlorine atoms instead of fluorine, which can alter its chemical properties and biological effects.

Uniqueness

The presence of the difluorophenyl group in 3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one imparts unique electronic and steric properties, enhancing its reactivity and binding affinity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-[1-[2-(2,4-difluorophenyl)acetyl]piperidin-3-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O2/c22-15-8-7-14(18(23)11-15)10-20(27)25-9-3-4-16(12-25)26-13-24-19-6-2-1-5-17(19)21(26)28/h1-2,5-8,11,13,16H,3-4,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYOYRNPRJKGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=C(C=C(C=C2)F)F)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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